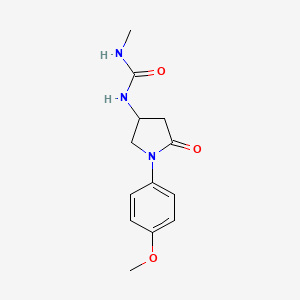
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would likely depend on the functional groups present. For example, the pyrrolidinone ring might undergo reactions at the carbonyl group, and the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and spectroscopic properties .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal structures, such as the one conducted by Kang et al. (2015), provides foundational knowledge for understanding the physical and chemical properties of compounds like metobromuron, a related phenylurea herbicide. This research highlights the importance of molecular interactions and structural configuration in determining the behavior and application potential of chemical compounds in agriculture and beyond (Kang, Kim, Kwon, & Kim, 2015).
Herbicidal Activity
Research on novel triazolinone derivatives, as discussed by Luo et al. (2008), explores the herbicidal activities of compounds with similar structural motifs. This is crucial for developing new agrochemicals that can effectively control weeds without harming crops. Such studies pave the way for the synthesis of more efficient and environmentally friendly herbicides (Luo, Jiang, Wang, Chen, & Yang, 2008).
Molecular Docking and Cytotoxicity
Investigations into molecular docking and cytotoxicity, like those by Mushtaque et al. (2016), demonstrate the potential of compounds with similar structural features in medicinal chemistry, particularly in drug design and cancer research. Understanding the interactions between such compounds and biological molecules is key to developing new therapies (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity, as explored by Hublikar et al. (2019), illustrate the application of such chemical entities in combating infectious diseases. By identifying compounds with effective antimicrobial properties, researchers can contribute to the development of new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Electrochromic Devices
Su et al. (2017) discuss the use of dithienylpyrroles-based electrochromic polymers, including compounds with methoxyphenyl groups, in high-contrast electrochromic devices. This highlights the compound's role in developing advanced materials for electronic displays, smart windows, and other applications where color change under electrical stimulus is desired (Su, Chang, & Wu, 2017).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, it might be harmful if swallowed or cause skin or eye irritation . Proper safety precautions should be taken when handling it, such as wearing appropriate personal protective equipment and ensuring adequate ventilation .
Direcciones Futuras
The future directions for research on a compound like this would likely depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research might involve conducting preclinical and clinical trials . If it’s an intermediate in a synthetic process, future research might involve optimizing the synthesis process or exploring its use in synthesizing other compounds.
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-14-13(18)15-9-7-12(17)16(8-9)10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBUWVWASBQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

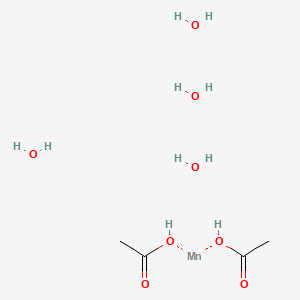
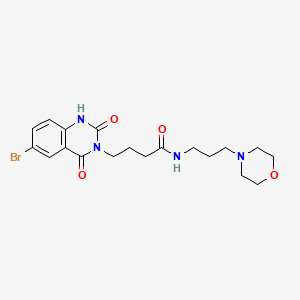
![2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2609464.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2609466.png)

![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2609476.png)
![N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609477.png)
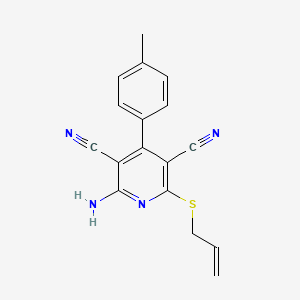
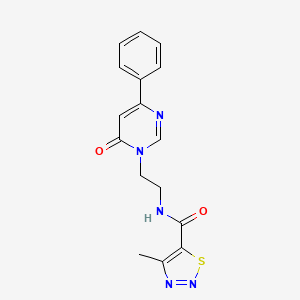
![3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2609482.png)